N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a structurally complex small molecule characterized by three distinct moieties:
- Ethanediamide linker: A central oxalamide (-NH-C(O)-C(O)-NH-) group connecting the thiophene and aryl components, contributing rigidity and hydrogen-bond acceptor/donor properties.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-21-10-5-13-27(21)18-9-4-8-17(14-18)26-24(31)23(30)25-15-19-11-12-20(32-19)22(29)16-6-2-1-3-7-16/h1-4,6-9,11-12,14,22,29H,5,10,13,15H2,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRRKKLJCFXTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(S3)C(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a benzyl alcohol derivative, followed by the introduction of the ethanediamide linkage through amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Thiophene vs. Thiazole/Oxadiazole Derivatives
- Thiophene (Target) : Electron-rich due to sulfur’s lone pairs, enabling π-π stacking and moderate metabolic stability .
- Thiazole/Oxadiazole () : Thiazole (N,S-heterocycle) offers basicity at N, while oxadiazole (N,O-heterocycle) increases polarity. Both are less lipophilic than thiophene, impacting membrane permeability .
Tetrahydronaphthalen Derivatives ()
- Partially saturated cores in compounds reduce aromatic interactions but improve conformational flexibility for binding diverse targets .
Amide Linker Variations
Ethanediamide vs. Propanamide/Imidazolidinone
- Ethanediamide (Target) : Two adjacent amide groups increase hydrogen-bonding capacity but may reduce bioavailability due to high polarity.
- Propanamide () : Single amide linker offers flexibility and improved permeability .
- Imidazolidinone (): Cyclic thiourea derivative enhances metabolic stability but introduces steric hindrance .
Pyrrolidone vs. Piperidine Substituents
- Pyrrolidone (Target) : A lactam with high solubility (amide dipole) and low basicity (pKa ~0), favoring uncharged states at physiological pH.
- Piperidine () : A secondary amine (pKa ~11) that is protonated in vivo, enhancing solubility but limiting blood-brain barrier penetration .
Research Findings and Implications
- Thiophene Advantage : The target’s thiophene core may offer superior metabolic stability compared to ’s oxadiazoles, which are prone to enzymatic hydrolysis .
- Pyrrolidone vs. Piperidine : The lactam’s neutral pH profile could enhance oral bioavailability compared to ’s piperidine analogues, which may require salt formulation for solubility .
- Synthetic Challenges: The target’s multiple amide groups necessitate precise coupling strategies to avoid side reactions, unlike ’s one-step imidazolidinone synthesis .
Biological Activity
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with notable biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 371.45 g/mol. It features a thiophene ring, a hydroxyphenylmethyl group, and an oxopyrrolidine moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiophene ring is known to modulate enzyme activity, while the hydroxyphenylmethyl group enhances binding affinity to specific receptors. This dual-action mechanism may lead to diverse pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains.
Anticancer Properties
Studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
The oxopyrrolidine component may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other thiophene derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Suprofen | Thiophene derivative | Nonsteroidal anti-inflammatory |
| Thiazolidinediones | Thiophene-based | Antidiabetic effects |
| Other Thiophene Derivatives | Various | Antimicrobial and anticancer |
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
